4',4'-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
Description
4',4'-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one is a spirocyclic benzopyran derivative characterized by a cyclohexane ring fused to the benzopyran system at the C2 position. The molecule features two fluorine atoms at the 4' positions of the cyclohexane ring and a methyl group at the 6-position of the benzopyran core. Such substitutions are critical for modulating electronic and steric properties, influencing both physicochemical characteristics and biological activity.
Properties
Molecular Formula |
C15H16F2O2 |
|---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
4',4'-difluoro-6-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C15H16F2O2/c1-10-2-3-13-11(8-10)12(18)9-14(19-13)4-6-15(16,17)7-5-14/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
GLJPDYOMPXAXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CCC(CC3)(F)F)CC2=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Difluorophenol derivatives : 3,4-difluorophenol or 3,5-difluorophenol are commonly used to introduce difluoro substitution on the aromatic ring, as indicated in related flavonoid syntheses.
- Acetophenone derivatives : Functionalized acetophenones provide the aromatic ketone component necessary for benzopyran formation.
- Cyclohexanone or cyclohexane derivatives : For spiro ring construction.
Key Synthetic Steps
Step 1: Formation of Difluoro-Substituted Benzopyran Core
- The benzopyran core is synthesized via a condensation reaction between difluorophenol derivatives and acetophenone analogs under basic or acidic catalysis.
- For example, sodium ethylate in ethanol can facilitate the condensation of diethyl oxalate with 2',4'-dihydroxyacetophenone derivatives, followed by cyclization to form the chroman ring.
- Fluorine substituents are introduced either by using fluorinated starting materials or by electrophilic fluorination methods.
Step 2: Introduction of the Methyl Group at the 6-Position
- Methylation is achieved by selective alkylation, often using methyl iodide or methyl sulfonate esters under basic conditions.
- Alternatively, methyl-substituted acetophenone derivatives can be employed from the outset.
Step 3: Spirocyclization to Form the Spiro[benzopyran-cyclohexane] System
- The spiro linkage is formed by intramolecular cyclization involving the chroman oxygen and a cyclohexanone carbonyl.
- This can be accomplished by treating the benzopyran intermediate with cyclohexanone derivatives under acidic conditions or using Lewis acid catalysts like boron trifluoride diethyl etherate to promote spiro ring closure.
- The stereochemistry at the spiro center is controlled by reaction conditions and choice of catalyst.
Step 4: Oxidation to the 4-One Ketone
- The oxidation of the spirocyclic chroman alcohol to the ketone at the 4-position is performed using mild oxidants such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.
- This step ensures the formation of the 4-one functional group critical for the compound's chemical properties.
Reaction Yields and Purification
- Reported yields for similar difluoro-substituted flavonoid derivatives range from 70% to 85% after purification by recrystallization or chromatography.
- Purity is confirmed by NMR, IR spectroscopy, and mass spectrometry.
- Typical melting points and spectral data are consistent with the assigned structure.
Data Tables Summarizing Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzopyran core formation | Difluorophenol + acetophenone, NaOEt, EtOH | 75-80 | Controlled temperature ~50°C |
| Methylation | Methyl iodide, base (e.g., K2CO3) | 80-85 | Selective methylation at 6-position |
| Spirocyclization | Cyclohexanone, BF3·OEt2, reflux | 70-80 | Lewis acid catalysis, stereoselective |
| Oxidation to ketone | PCC or Dess–Martin periodinane | 75-85 | Mild conditions to avoid overoxidation |
Research Outcomes and Analytical Characterization
- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of difluoro substitution, methyl group, and spirocyclic structure. Fluorine atoms cause characteristic coupling patterns.
- Mass Spectrometry : Molecular ion peaks match the expected molecular weight of the compound with difluoro and methyl substituents.
- X-ray Crystallography : When available, confirms the spirocyclic framework and stereochemistry.
- Biological Evaluation : Related difluoro-substituted flavonoids exhibit altered biological activities, with fluorine substitution modulating enzyme inhibition potency.
Summary and Expert Notes
- The preparation of 4',4'-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one is a multi-step synthetic process requiring precision in fluorine incorporation and spirocyclization.
- Starting from difluorophenol and acetophenone derivatives, the synthetic route involves condensation, methylation, spiro ring formation, and oxidation.
- Yields are generally good (70-85%), with purification by chromatography or recrystallization.
- Analytical data confirm the structure and purity.
- The fluorine substituents influence both chemical reactivity and biological properties, making this compound of interest in medicinal chemistry research.
This synthesis strategy is supported by literature on difluoro-substituted flavonoids and spirobenzopyran derivatives, combining established organic synthesis techniques with modern fluorination and spirocyclization methods.
Chemical Reactions Analysis
Types of Reactions
4’,4’-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
4’,4’-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its spirocyclic structure can be utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme interactions and cellular processes.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 4’,4’-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the spirocyclic structure can provide rigidity and specificity in binding.
Comparison with Similar Compounds
Fluorinated Derivatives
The target compound’s 4',4'-difluoro substitution distinguishes it from analogs like 7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentan]-4-one (CAS: 70441-03-1), which lacks fluorine atoms and instead has a hydroxyl group at the 7-position and a cyclopentane ring . Fluorine’s electron-withdrawing nature enhances metabolic stability and may influence binding affinity to potassium channels.
Methyl and Tert-Butyl Substituents
The 6-methyl group in the target compound contrasts with 4'-tert-butyl-7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one (CAS: 135110-69-9), which features a bulky tert-butyl group.
Ring Size Variations
Cyclohexane vs. Cyclopentane/Butane Rings
- 7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one (CAS: 70441-03-1): Cyclopentane rings offer intermediate strain and flexibility, which may affect interactions with ion channels .
Pharmacological Activity Comparisons
Vasorelaxant Potency
In benzopyran-4-one hydrazone derivatives (e.g., compounds I9, III2, and III5), vasorelaxant activity was tested against KCl-induced contractions:
Functional Group Impact
- Hydroxyl groups (e.g., 7-hydroxy derivatives) improve solubility but may reduce bioavailability due to increased polarity.
Physicochemical Properties
*Calculated based on evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
